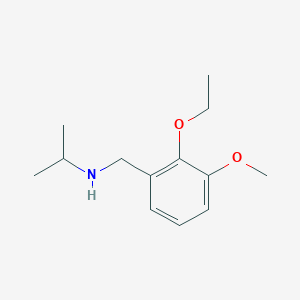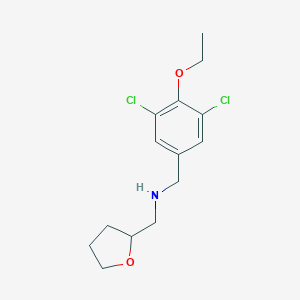
N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine, commonly known as AP-7, is a chemical compound that has been extensively studied for its potential use in neuroscience research. AP-7 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in many important physiological processes.
作用機序
AP-7 acts as a competitive antagonist of the N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand for the receptor. By blocking the activity of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors, AP-7 can modulate the excitability of neurons and influence various physiological processes.
Biochemical and Physiological Effects:
AP-7 has been shown to have a number of biochemical and physiological effects in various experimental models. For example, AP-7 has been shown to reduce the amplitude of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor-mediated currents in neurons, which can lead to a decrease in synaptic plasticity. AP-7 has also been shown to reduce the release of dopamine and other neurotransmitters in the brain, which can have implications for addiction and other disorders.
実験室実験の利点と制限
One advantage of AP-7 is its selectivity for N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors, which allows researchers to specifically target this receptor subtype in their experiments. However, one limitation of AP-7 is its relatively low potency compared to other N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor antagonists. This can make it difficult to achieve complete blockade of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor activity in some experimental models.
将来の方向性
There are several potential future directions for research on AP-7 and its effects on N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors. One area of interest is the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic use of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor antagonists in the treatment of addiction and other psychiatric disorders. Finally, there is ongoing research into the development of more potent and selective N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptor antagonists that could be used in future experiments.
合成法
The synthesis of AP-7 involves a series of chemical reactions that start with the precursor compound 2-adamantanone. The first step is the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the conversion of 2-adamantanol to 2-adamantylamine using phosgene. Finally, the addition of phenylacetylene to 2-adamantylamine using a palladium catalyst yields AP-7.
科学的研究の応用
AP-7 has been used extensively in neuroscience research to study the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in various physiological processes. Specifically, AP-7 has been used to investigate the role of N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine receptors in synaptic plasticity, learning, and memory. AP-7 has also been used in studies of pain perception, addiction, and neurodegenerative diseases.
特性
製品名 |
N-(2-adamantyl)-N-(3-phenyl-2-propynyl)amine |
|---|---|
分子式 |
C19H23N |
分子量 |
265.4 g/mol |
IUPAC名 |
N-(3-phenylprop-2-ynyl)adamantan-2-amine |
InChI |
InChI=1S/C19H23N/c1-2-5-14(6-3-1)7-4-8-20-19-17-10-15-9-16(12-17)13-18(19)11-15/h1-3,5-6,15-20H,8-13H2 |
InChIキー |
SHTTWNBXUBGXFJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC#CC4=CC=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCC#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)
